2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a reaction between 2-bromopyridine and thiophene-3-boronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the Fluorine Atom:
Formation of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Electronic Properties: In materials science, the compound’s electronic properties are utilized to enhance the performance of electronic devices through efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 2-fluoro-N-((2-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Uniqueness
2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The combination of the thiophene and pyridine rings also imparts distinct electronic properties that are advantageous in various applications .
Biological Activity
2-Fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that may confer unique interactions with biological targets, making it a candidate for further investigation in drug discovery.
Chemical Structure and Properties
The compound's molecular formula is C17H16FN2O2S, and it features a fluorine atom, a thiophene ring, and a pyridine moiety. These structural components are significant as they influence the compound's solubility, lipophilicity, and overall biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆FN₂O₂S |
Molecular Weight | 348.38 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atom may enhance binding affinity to target proteins due to increased electronegativity, while the aromatic rings provide hydrophobic interactions that stabilize binding.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation or apoptosis.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, impacting signaling pathways.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structural motifs have shown effective inhibition against viral replication in cell cultures, suggesting that this compound may also possess antiviral activity.
Antibacterial Activity
Studies have demonstrated that sulfonamide derivatives can exhibit significant antibacterial effects. For example, compounds with structural similarities have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations (IC50 values ranging from 0.003 to 0.046 μg/mL) .
Case Studies
- Antiviral Efficacy : In a study focusing on N-Heterocycles as antiviral agents, compounds structurally related to this compound were shown to inhibit reverse transcriptase activity effectively . The EC50 values for these compounds ranged from 130 to 263 μM.
- Antibacterial Testing : Another investigation into thiazole derivatives highlighted the antibacterial potency of related compounds against Escherichia coli and Staphylococcus aureus, with MIC values demonstrating effectiveness at concentrations lower than commonly used antibiotics .
Properties
IUPAC Name |
2-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEAMYZWLIPBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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